molecular formula C24H32N2O B1216979 3-(2-(4-Cyclohexyl-1-piperazinyl)-2-phenylethyl)phenol CAS No. 68770-59-2

3-(2-(4-Cyclohexyl-1-piperazinyl)-2-phenylethyl)phenol

Cat. No. B1216979
Key on ui cas rn: 68770-59-2
M. Wt: 364.5 g/mol
InChI Key: NCHVKDWFWTUXRV-UHFFFAOYSA-N
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Patent
US04080453

Procedure details

A mixture of dl-1-cyclohexyl-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine dihydrochloride (3.3 g), 47% hydrobromic acid (33 ml) and glacial acetic acid (16 ml) is refluxed for 5 hours. The reaction mixture is allowed to cool and the precipitated crystals are collected by filtration, washed with acetone and recrystallized from methanol to give the desired compound as dihydrobromide (2.9 g), melting point: 268°-270° C.
Name
1-cyclohexyl-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine dihydrochloride
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH:3]1([N:9]2[CH2:14][CH2:13][N:12]([CH:15]([C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=3)[CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[C:19]([O:23]C)[CH:18]=3)[CH2:11][CH2:10]2)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.Br>C(O)(=O)C>[CH:3]1([N:9]2[CH2:10][CH2:11][N:12]([CH:15]([C:25]3[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=3)[CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[C:19]([OH:23])[CH:18]=3)[CH2:13][CH2:14]2)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1 |f:0.1.2|

Inputs

Step One
Name
1-cyclohexyl-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine dihydrochloride
Quantity
3.3 g
Type
reactant
Smiles
Cl.Cl.C1(CCCCC1)N1CCN(CC1)C(CC1=CC(=CC=C1)OC)C1=CC=CC=C1
Name
Quantity
33 mL
Type
reactant
Smiles
Br
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the precipitated crystals are collected by filtration
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1CCN(CC1)C(CC1=CC(=CC=C1)O)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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